GS-443902 trisodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

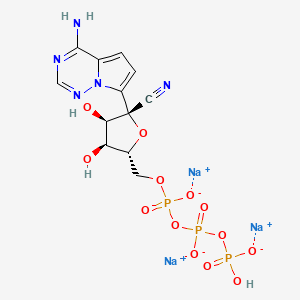

trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N5O13P3.3Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;/q;3*+1/p-3/t7-,9-,10-,12+;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVVSIUNIVFLJS-AZIZZYAFSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5Na3O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GS-443902 Trisodium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-443902 trisodium, the active triphosphate form of the antiviral compounds GS-441524 and remdesivir, represents a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways. As a nucleoside analog, GS-443902 acts as a competitive inhibitor and a delayed chain terminator of viral RNA synthesis, demonstrating broad-spectrum activity against a range of RNA viruses. Understanding the intricacies of its function is paramount for the development of next-generation antiviral therapeutics.

Introduction

GS-443902 is a C-nucleoside analog of adenosine triphosphate (ATP). It is not administered directly but is formed intracellularly from its prodrugs, GS-441524 or remdesivir.[1] Remdesivir, a phosphoramidate prodrug, was designed to enhance intracellular delivery and subsequent conversion to the active triphosphate form.[1] GS-441524, the parent nucleoside of remdesivir, is also under investigation as a potential therapeutic agent.[1] The ultimate efficacy of both prodrugs hinges on their efficient metabolic conversion to GS-443902. This guide will focus on the core mechanism by which GS-443902 exerts its antiviral effects at the molecular level.

Mechanism of Action

The antiviral activity of GS-443902 is a multi-step process that begins with the intracellular conversion of its parent prodrug and culminates in the disruption of viral replication.

Intracellular Activation

GS-441524, upon entering the cell, undergoes a three-step phosphorylation cascade, catalyzed by host cell kinases, to form the active GS-443902 triphosphate.

In the case of remdesivir, the activation pathway is more complex. It first undergoes hydrolysis by carboxylesterase 1 (CES1) and cathepsin A (CatA) to an intermediate metabolite, which is then processed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form of GS-441524. This monophosphate is subsequently phosphorylated twice by host kinases to generate GS-443902.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

GS-443902 functions as a competitive inhibitor of the viral RdRp, the key enzyme responsible for replicating the viral RNA genome. As an analog of ATP, it competes with the natural substrate for incorporation into the nascent RNA strand.

Delayed Chain Termination

Upon incorporation into the viral RNA, GS-443902 does not immediately halt chain elongation. Instead, it allows for the addition of a few more nucleotides before causing a steric clash with the RdRp enzyme, leading to a delayed termination of RNA synthesis. This mechanism is a distinguishing feature of its antiviral action.[2]

Quantitative Data

Antiviral Activity

The antiviral efficacy of GS-443902 and its parent nucleoside GS-441524 has been evaluated against various RNA viruses. The half-maximal effective concentration (EC50) values are summarized below.

| Virus | Cell Line | Compound | EC50 (µM) | Reference |

| SARS-CoV-2 | Vero E6 | GS-441524 | 1.86 | [3] |

| SARS-CoV-2 | Vero E6 | Remdesivir | 7.43 | [3] |

| SARS-CoV-2 | Calu-3 | GS-441524 | 0.25 | [2] |

| SARS-CoV-2 | Calu-3 | Remdesivir | 0.11 | [2] |

| SARS-CoV-2 | Caco-2 | GS-441524 | 0.08 | [2] |

| SARS-CoV-2 | Caco-2 | Remdesivir | 0.001 | [2] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | GS-441524 | 0.78 |

RdRp Inhibition

GS-443902 directly inhibits the enzymatic activity of viral RdRp. The half-maximal inhibitory concentration (IC50) values against RdRp from different viruses are presented below.

| Viral RdRp | IC50 (µM) | Reference |

| RSV | 1.1 | [4][5] |

| HCV | 5.0 | [4][5] |

| TBEV | 1.3 - 2.2 | [6] |

| DENV3 | 1.3 - 2.2 | [6] |

| JEV | 1.3 - 2.2 | [6] |

| WNV | 1.3 - 2.2 | [6] |

| ZIKV | 1.3 - 2.2 | [6] |

| YFV | 0.26 | [6] |

Selectivity

A critical aspect of any antiviral agent is its selectivity for the viral target over host enzymes. GS-443902 demonstrates a high degree of selectivity for viral RdRp over human DNA and RNA polymerases.

| Human Polymerase | Activity of GS-443902 | Reference |

| DNA Polymerase α and β | No effect up to 200 µM | [7] |

| RNA Polymerase II | No effect up to 200 µM | [7] |

| Mitochondrial DNA Polymerase γ | Poor substrate, no detectable incorporation at 50 µM | [7] |

| Mitochondrial RNA Polymerase | Poor substrate, 5.8% incorporation rate relative to ATP at 500 µM | [7] |

Pharmacokinetics of GS-441524

The pharmacokinetic properties of GS-441524 have been studied in various species, providing insights into its absorption, distribution, metabolism, and excretion.

| Species | Administration | Bioavailability (%) | t1/2 (hours) | Reference |

| Mouse | Oral | 39 | - | [3] |

| Rat | Oral | 33 | - | [3] |

| Dog | Oral | 85 | - | [3] |

| Cynomolgus Monkey | Oral | 8.3 | - | [3] |

| Cat | IV (from Remdesivir) | - | 5.14 |

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is a common method to determine the antiviral activity of a compound.

Detailed Methodology:

-

Cell Preparation: Host cells susceptible to the virus of interest are seeded into 96-well microplates and incubated until a confluent monolayer is formed.[8]

-

Compound Dilution: The test compound (e.g., GS-441524) is serially diluted to various concentrations.[8]

-

Treatment and Infection: The cell culture medium is replaced with medium containing the diluted compound. Subsequently, the cells are infected with a known titer of the virus. Control wells include cells with no compound (virus control) and cells with neither compound nor virus (cell control).[9]

-

Incubation: The plates are incubated at an optimal temperature and CO2 concentration for a duration sufficient to observe significant cytopathic effects in the virus control wells.[9]

-

Quantification of Cell Viability: After incubation, the remaining viable cells are quantified. This can be achieved by staining with dyes such as crystal violet or neutral red, followed by spectrophotometric measurement of the absorbance.[8]

-

Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the EC50 value is determined using a dose-response curve.[8]

RdRp Inhibition Assay

This biochemical assay directly measures the inhibitory effect of GS-443902 on the enzymatic activity of purified viral RdRp.

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, divalent cations (e.g., Mg2+), a template-primer RNA duplex, and the purified viral RdRp enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is typically radiolabeled or fluorescently tagged for detection, and varying concentrations of GS-443902.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period to allow for RNA synthesis.

-

Termination and Product Analysis: The reaction is stopped, and the resulting RNA products are separated by gel electrophoresis.

-

Data Analysis: The intensity of the bands corresponding to the elongated RNA products is quantified. The percentage of inhibition is plotted against the concentration of GS-443902 to determine the IC50 value.[10]

HPLC Analysis of GS-441524 in Plasma

High-performance liquid chromatography (HPLC) is a standard method for quantifying the concentration of GS-441524 in biological samples for pharmacokinetic studies.

Detailed Methodology:

-

Sample Preparation: Plasma samples are subjected to protein precipitation, typically using methanol, to remove interfering proteins. The supernatant is then collected for analysis.[11][12]

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., C18).[11][13] A gradient mobile phase, often consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), is used to separate GS-441524 from other components in the sample.[13]

-

Detection: GS-441524 can be detected using a fluorescence detector, with specific excitation and emission wavelengths (e.g., 250 nm excitation and 475 nm emission).[11][14]

-

Quantification: The concentration of GS-441524 in the sample is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of the compound.[11]

Conclusion

This compound is a potent and selective inhibitor of viral RNA-dependent RNA polymerase. Its mechanism of action, involving competitive inhibition and delayed chain termination, provides a robust strategy for disrupting the replication of a broad range of RNA viruses. The quantitative data presented herein underscore its efficacy and favorable selectivity profile. The detailed experimental protocols offer a foundation for further research and development of this and similar antiviral agents. A thorough understanding of the molecular interactions and metabolic pathways detailed in this guide is crucial for optimizing the therapeutic potential of GS-443902 and for designing the next generation of antiviral drugs.

References

- 1. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pblassaysci.com [pblassaysci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. santiago-lab.com [santiago-lab.com]

- 6. uochb.cz [uochb.cz]

- 7. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of GS-441524 concentration in feline plasma using high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. everycat.org [everycat.org]

The Central Role of GS-443902 Trisodium in Antiviral Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, in its trisodium salt form, stands as a pivotal molecule in the landscape of antiviral research. It is the active triphosphate metabolite of the prodrug remdesivir, which has garnered global attention for its broad-spectrum antiviral activity, most notably against SARS-CoV-2. This technical guide provides an in-depth exploration of the core functions of GS-443902 trisodium, its mechanism of action, and the experimental frameworks used to evaluate its efficacy.

GS-443902 is a C-nucleoside analog, specifically an adenosine nucleotide analog.[1][2] As the pharmacologically active entity, it directly interacts with viral machinery to halt replication.[1][2] Understanding the biotransformation of its parent prodrugs and the subsequent action of GS-443902 is fundamental to the development of next-generation antiviral therapies.

Mechanism of Action: A Competitive Inhibitor of Viral RNA-Dependent RNA Polymerase

The primary antiviral mechanism of this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3][4] GS-443902 mimics the natural adenosine triphosphate (ATP) substrate.[5] Upon incorporation into the nascent viral RNA strand, it induces delayed chain termination, effectively halting the replication process.[1][6] This selective targeting of the viral RdRp, with minimal inhibition of human DNA and RNA polymerases, contributes to its favorable safety profile in preclinical studies.[7]

Metabolic Activation Pathway

GS-443902 is not administered directly but is formed intracellularly from its prodrugs, remdesivir or its parent nucleoside, GS-441524. The metabolic cascade is a critical determinant of its antiviral potency.

The conversion of remdesivir to GS-443902 involves a multi-step enzymatic process designed to efficiently deliver the active triphosphate into the target cell.[8][9][10]

-

Hydrolysis of Remdesivir: Remdesivir is first hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) to an intermediate alanine metabolite.[8][9][10]

-

Conversion to Monophosphate: This intermediate is then converted to the monophosphate form (GS-441524 monophosphate) by the histidine triad nucleotide-binding protein 1 (HINT1).[8][9][10]

-

Phosphorylation Cascade: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate, GS-443902.[8][9]

Metabolic conversion of remdesivir to its active form, GS-443902.

Quantitative Data on Antiviral Activity and Intracellular Pharmacokinetics

The antiviral potency of GS-443902 and its precursors is quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.

| Compound | Virus/Target | Assay | IC50 / EC50 (µM) | Cell Line | Reference |

| GS-443902 | RSV RdRp | RdRp Inhibition | 1.1 | - | [3] |

| GS-443902 | HCV RdRp | RdRp Inhibition | 5 | - | [3] |

| GS-441524 | FIPV | Antiviral | 0.78 | CRFK | [11] |

| GS-441524 | SARS-CoV | Antiviral | 0.18 | Primary HAE | [12] |

| GS-441524 | MERS-CoV | Antiviral | 0.86 | - | [12] |

| GS-441524 | SARS-CoV-2 | Antiviral | 0.48 | - | [12] |

| Remdesivir | SARS-CoV-2 | Antiviral | 1.39 | HEK293T | [13] |

Table 1: In Vitro Antiviral Activity of GS-443902 and its Precursors

| Compound | Cell Line | Parameter | Value | Reference |

| GS-443902 | Macrophages | Cmax (pmol/10^6 cells) | 300 | [3] |

| GS-443902 | HMVEC | Cmax (pmol/10^6 cells) | 110 | [3] |

| GS-443902 | HeLa | Cmax (pmol/10^6 cells) | 90 | [3] |

| GS-443902 | PBMCs | Intracellular Half-life | ~43.4 hours | [1] |

| GS-441524 | - | Plasma Half-life | ~27 hours | [14] |

Table 2: Intracellular Pharmacokinetic Parameters

Experimental Protocols

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of GS-443902 on the activity of viral RdRp.

Methodology:

-

Expression and Purification of RdRp: The viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) is expressed in a suitable system (e.g., insect cells or E. coli) and purified.[15]

-

Primer Extension Assay:

-

A reaction mixture is prepared containing the purified RdRp complex, a synthetic RNA template-primer, and a mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).[15]

-

This compound is added to the reaction at varying concentrations.

-

The reaction is incubated at an optimal temperature (e.g., 37°C) to allow for RNA synthesis.

-

The reaction is stopped, and the RNA products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Data Analysis: The intensity of the full-length RNA product bands is quantified. The concentration of GS-443902 that inhibits RdRp activity by 50% (IC50) is calculated from a dose-response curve.[13]

Workflow for an in vitro RdRp inhibition assay.

Cell-Based Antiviral Assays

These assays evaluate the ability of a compound to inhibit viral replication in a cellular context. Common methods include the plaque reduction assay and qPCR-based assays.

a) Plaque Reduction Assay

This "gold standard" assay measures the reduction in viral plaque formation in the presence of an antiviral compound.

Methodology:

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is seeded in multi-well plates.

-

Viral Infection: Cells are infected with a known titer of the virus in the presence of serial dilutions of the test compound (e.g., remdesivir or GS-441524).

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for a period sufficient for plaque development (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

b) qPCR-Based Antiviral Assay

This method quantifies the reduction in viral RNA levels in infected cells treated with an antiviral compound.

Methodology:

-

Cell Seeding and Infection: As described for the plaque reduction assay, susceptible cells are seeded and infected with the virus in the presence of the test compound.

-

RNA Extraction: At a defined time point post-infection, total RNA is extracted from the cells or the cell culture supernatant.

-

Reverse Transcription and qPCR: The viral RNA is reverse transcribed to cDNA, which is then quantified using real-time quantitative PCR (qPCR) with primers and probes specific to a viral gene.

-

Data Analysis: The viral RNA copy number is normalized to a housekeeping gene. The EC50 is calculated based on the reduction in viral RNA levels in treated cells compared to untreated controls.

Comparative workflow of plaque reduction and qPCR-based antiviral assays.

Intracellular Quantification of GS-443902

Determining the intracellular concentration of the active triphosphate is crucial for understanding the pharmacokinetics and pharmacodynamics of its prodrugs.

Methodology (HPLC-MS/MS):

-

Cell Culture and Treatment: Target cells (e.g., peripheral blood mononuclear cells - PBMCs) are incubated with the prodrug (remdesivir or GS-441524) for a specified time.

-

Cell Lysis and Extraction: The cells are harvested and lysed, and the intracellular contents are extracted, often using a cold methanol-based solution to precipitate proteins.

-

Chromatographic Separation: The cell extract is injected into a high-performance liquid chromatography (HPLC) system. A suitable column (e.g., a C18 column) and mobile phase gradient are used to separate GS-443902 from other cellular components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). GS-443902 is detected and quantified using multiple reaction monitoring (MRM) with specific precursor and product ion transitions.

-

Data Analysis: The concentration of GS-443902 in the cell lysate is determined by comparing its peak area to that of a standard curve prepared with known concentrations of a GS-443902 analytical standard.

Conclusion

This compound is the central active molecule responsible for the antiviral effects of remdesivir and its parent nucleoside, GS-441524. Its mechanism as a selective inhibitor of viral RdRp provides a powerful strategy for combating a range of RNA viruses. The experimental protocols outlined in this guide represent the foundational methods for evaluating the efficacy and mechanism of action of GS-443902 and similar nucleotide analog antivirals. Continued research focusing on the intracellular pharmacology of GS-443902 and the development of more efficient prodrug delivery systems will be critical in the ongoing fight against emerging viral threats.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

- 5. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fipvetguide.com [fipvetguide.com]

- 12. researchgate.net [researchgate.net]

- 13. Viral Plaque Assay Protocol | BioRender Science Templates [biorender.com]

- 14. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to GS-443902 Trisodium: An RNA-Dependent RNA Polymerase (RdRp) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GS-443902 trisodium is the active triphosphate form of the nucleoside analog GS-441524, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of GS-443902, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. GS-441524, the parent nucleoside of the prodrug remdesivir, undergoes intracellular phosphorylation to become the pharmacologically active GS-443902. As a C-nucleoside analog of adenosine, GS-443902 acts as a competitive inhibitor and a chain terminator of viral RNA synthesis, demonstrating broad-spectrum activity against a range of RNA viruses. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Mechanism of Action

GS-441524 is a prodrug that must be converted into its active triphosphate form, GS-443902, to exert its antiviral effect. This bioactivation is a multi-step process that occurs within the host cell.

Intracellular Activation:

-

Cellular Uptake: GS-441524 enters the host cell, a process that can be facilitated by nucleoside transporters such as CNT3, ENT1, and ENT2.

-

Phosphorylation Cascade: Once inside the cell, GS-441524 undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form GS-441524-monophosphate (MP), then GS-441524-diphosphate (DP), and finally the active GS-441524-triphosphate (TP), also known as GS-443902. This process is believed to be initiated by adenosine kinase.

Inhibition of RNA-Dependent RNA Polymerase (RdRp):

The viral RdRp is an essential enzyme for the replication and transcription of RNA viral genomes. GS-443902, being an analog of adenosine triphosphate (ATP), competes with the natural ATP for incorporation into the nascent viral RNA chain during replication.

-

Competitive Inhibition: GS-443902 binds to the active site of the viral RdRp, competing with endogenous ATP.

-

Delayed Chain Termination: Once incorporated into the growing RNA strand, GS-443902 causes premature termination of RNA synthesis. The 1'-cyano group on the ribose sugar of GS-443902 creates a steric hindrance within the RdRp enzyme complex, stalling the polymerase after the incorporation of a few more nucleotides and thereby halting viral replication.

This targeted inhibition of the viral RdRp, an enzyme not present in host cells, provides the basis for the selective antiviral activity of GS-443902.

Quantitative Data

The following tables summarize the in vitro efficacy and pharmacokinetic parameters of GS-443902 and its parent nucleoside, GS-441524.

Table 1: In Vitro Efficacy of GS-443902 and GS-441524

| Compound | Virus/Enzyme | Cell Line/Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| GS-443902 | Respiratory Syncytial Virus (RSV) RdRp | Biochemical Assay | 1.1 | - | - | [1] |

| GS-443902 | Hepatitis C Virus (HCV) RdRp | Biochemical Assay | 5 | - | - | [1] |

| GS-441524 | SARS-CoV-2 | Vero E6 cells | 1.86 | >30 | >16.1 | [2] |

| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | CRFK cells | 0.78 | >100 | >128 | |

| GS-441524 | SARS-CoV | Human Airway Epithelial (HAE) cells | 0.18 ± 0.14 | >10 | >55 | |

| GS-441524 | MERS-CoV | Human Airway Epithelial (HAE) cells | 0.86 | >10 | >11.6 |

Table 2: Pharmacokinetic Parameters of GS-441524 in Various Species

| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Mouse | IV | 5 | - | - | 3.9 | - | [2] |

| PO | 10 | 582 | 1.5 | 3.9 | 39 | [2] | |

| Rat | IV | 1 | - | - | - | - | [2] |

| PO | 10 | - | - | - | 33 | [2] | |

| Dog | IV | 2 | - | - | - | - | [2] |

| PO | 5 | - | - | - | 85 | [2] | |

| Cynomolgus Monkey | IV | 2 | - | - | - | - | [2] |

| PO | 5 | - | - | - | 8.3 | [2] | |

| Cat | IV (Remdesivir) | 15 | 2632 (of GS-441524) | 1 | 5.14 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of GS-443902 and its parent nucleoside.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension-Based)

This assay biochemically assesses the ability of the active triphosphate form (GS-443902) to inhibit the viral RdRp enzyme.

Materials:

-

Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

-

RNA template-primer duplex

-

This compound

-

Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

Radiolabeled rNTP (e.g., [α-³²P]GTP) or fluorescently labeled primer

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture by adding the following components in order: RNase-free water, assay buffer, RNA template-primer duplex, and the desired concentration of GS-443902 or control inhibitor.

-

Enzyme Addition: Add the purified RdRp enzyme complex to the reaction mixture.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of natural rNTPs, including the radiolabeled or fluorescently labeled component.

-

Incubation: Incubate the reaction at the optimal temperature for the specific RdRp enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an equal volume of stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the primer from the extended product.

-

Visualization and Quantification:

-

For radiolabeled products, expose the gel to a phosphor screen and visualize using a phosphorimager.

-

For fluorescently labeled products, visualize using a fluorescence gel scanner.

-

-

Data Analysis: Quantify the intensity of the bands corresponding to the full-length product. Calculate the percent inhibition for each concentration of GS-443902 relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This cell-based assay determines the ability of GS-441524 to protect host cells from virus-induced cell death (cytopathic effect, CPE).

Materials:

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

-

Complete cell culture medium

-

Virus stock with a known titer

-

GS-441524

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a serial dilution of GS-441524 in cell culture medium.

-

Compound Addition: After 24 hours, remove the medium from the cell plates and add the serially diluted GS-441524. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).

-

Virus Infection: Add the virus to all wells except the cell control wells at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

Quantification of Cell Viability:

-

Neutral Red Assay: Remove the medium, add Neutral Red solution, incubate, and then extract the dye. Read the absorbance at 540 nm.

-

CellTiter-Glo® Assay: Add the reagent directly to the wells, incubate, and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability). Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.

Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay assesses the toxicity of GS-441524 to the host cells in the absence of virus.

Materials:

-

Host cell line (same as in the antiviral assay)

-

Complete cell culture medium

-

GS-441524

-

96-well cell culture plates

-

Neutral Red solution

-

Destain solution (e.g., 50% ethanol, 1% acetic acid)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the host cells into 96-well plates as described for the antiviral assay.

-

Compound Addition: After 24 hours, add serial dilutions of GS-441524 to the cells. Include a cell control with no compound.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Neutral Red Staining: Remove the medium and add Neutral Red solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.

-

Washing and Destaining: Remove the Neutral Red solution, wash the cells with PBS, and then add the destain solution to each well to solubilize the incorporated dye.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control. Determine the CC50 value, the concentration that causes 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway: Intracellular Activation of GS-441524

Caption: Intracellular activation pathway of GS-441524 to its active triphosphate form, GS-443902.

Experimental Workflow: Antiviral Activity and Cytotoxicity Assessment

Caption: Workflow for assessing the antiviral activity and cytotoxicity of GS-441524.

Conclusion

This compound, the active metabolite of GS-441524, is a potent and selective inhibitor of viral RNA-dependent RNA polymerase. Its mechanism of action, involving competitive inhibition and delayed chain termination of viral RNA synthesis, provides a strong rationale for its broad-spectrum antiviral activity. The quantitative data presented herein underscore its efficacy against a range of RNA viruses in vitro. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reliable evaluation of GS-443902 and other nucleoside analogs in a research and drug development setting. Further investigation into the in vivo pharmacokinetics and efficacy of GS-441524 and its derivatives is warranted to fully realize its therapeutic potential.

References

The Symbiotic Relationship of Remdesivir and its Active Metabolite GS-443902 Trisodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the relationship between the antiviral prodrug Remdesivir (GS-5734) and its pharmacologically active triphosphate metabolite, GS-443902 trisodium. Remdesivir has emerged as a critical therapeutic agent in the management of viral infections, most notably COVID-19. Its efficacy is entirely dependent on its intracellular conversion to GS-443902, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document elucidates the metabolic activation pathway, compares the physicochemical and pharmacokinetic properties of Remdesivir and its parent nucleoside GS-441524, and details the mechanism of action of the active triphosphate. Furthermore, it provides a compilation of quantitative data on their antiviral activity and outlines key experimental protocols for their study.

Introduction

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[1] Developed by Gilead Sciences, it was initially investigated for the treatment of Hepatitis C and Ebola virus infections.[2][3] Its broad-spectrum activity against RNA viruses, including coronaviruses, has positioned it as a significant antiviral therapeutic.[4][5] The core principle behind Remdesivir's design is to enhance intracellular delivery of the active antiviral agent, the nucleoside triphosphate GS-443902.[6][7] The parent nucleoside, GS-441524, while possessing antiviral properties, has limitations in its cellular uptake and subsequent phosphorylation, which Remdesivir's prodrug strategy is designed to overcome.[8][9] this compound is the stable salt form of the active triphosphate metabolite.[10]

The Metabolic Activation Pathway

The conversion of Remdesivir to its active form, GS-443902, is a multi-step intracellular process. This pathway is critical for the drug's antiviral activity.

Logical Flow of Remdesivir's Intracellular Conversion

Caption: Intracellular metabolic activation of Remdesivir to GS-443902.

Once inside the host cell, Remdesivir is hydrolyzed by esterases, such as carboxylesterase 1 and cathepsin A, to form an alanine metabolite (GS-704277).[1][11] This is followed by the cleavage of the phosphoramidate bond, a reaction catalyzed by the Histidine Triad Nucleotide-binding Protein 1 (HINT1), to yield a monophosphate intermediate.[7] This intermediate is then hydrolyzed to the monophosphate form of GS-441524.[1] Alternatively, Remdesivir can be metabolized to the parent nucleoside GS-441524, which then requires phosphorylation by cellular kinases to form the monophosphate.[1] Subsequently, cellular kinases further phosphorylate the monophosphate to a diphosphate and finally to the active triphosphate, GS-443902.[1][7]

Mechanism of Action

The active metabolite, GS-443902, functions as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[6][12] It mimics the structure of the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain during replication.[1][12] The incorporation of GS-443902 into the growing RNA strand leads to delayed chain termination, thereby halting viral replication.[1][13] Due to a higher selectivity of mammalian DNA and RNA polymerases for natural ATP over GS-443902, the inhibitory effect is specific to the viral polymerase, contributing to the compound's safety profile.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for Remdesivir and its metabolites, providing a comparative overview of their antiviral activity and pharmacokinetic properties.

Table 1: In Vitro Antiviral Activity

| Compound | Virus | Cell Line | EC50 (µM) | IC50 (µM) | Reference(s) |

| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 - 7.43 | - | [4][14] |

| Remdesivir | SARS-CoV-2 | Calu-3 | - | - | [15] |

| Remdesivir | SARS-CoV-2 | Human Airway Epithelial (HAE) | - | - | [15] |

| Remdesivir | Feline Infectious Peritonitis Virus (FIPV) | Crandell Rees Feline Kidney (CRFK) | - | - | [16] |

| GS-441524 | SARS-CoV-2 | Vero E6 | 0.48 - 1.86 | - | [14] |

| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | Crandell Rees Feline Kidney (CRFK) | 0.78 | - | [4] |

| GS-443902 | Respiratory Syncytial Virus (RSV) RdRp | - | - | 1.1 | [6][10] |

| GS-443902 | Hepatitis C Virus (HCV) RdRp | - | - | 5 | [6][10] |

Table 2: Pharmacokinetic Parameters

| Compound | Species | Parameter | Value | Unit | Reference(s) |

| Remdesivir | Human | Elimination Half-Life (t½) | ~1 | hour | [1][5] |

| Remdesivir | Human | Protein Binding | 88 - 93.6 | % | [1] |

| Remdesivir | Rhesus Monkey | PBMC t½ of GS-443902 | 14 | hours | [6] |

| GS-441524 | Human | Elimination Half-Life (t½) | 26.6 - 27 | hours | [5][15] |

| GS-441524 | Human | Protein Binding | 2 | % | [1] |

| GS-441524 | Cat | Oral Bioavailability | High | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines the core experimental protocols used in the study of Remdesivir and GS-441524.

In Vitro Antiviral Activity Assay (CPE Reduction Method)

This protocol is designed to determine the concentration of a compound that protects cells from virus-induced cytopathic effect (CPE).

Workflow for Antiviral Activity Assay

Caption: Workflow for CPE reduction antiviral assay.

-

Cell Seeding: Vero E6 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated overnight.[6]

-

Compound Preparation: A 2-fold serial dilution of the test compound (Remdesivir or GS-441524) is prepared in culture medium.[6]

-

Treatment and Infection: The growth medium is removed from the cells, and the compound dilutions are added. Subsequently, the cells are infected with the virus at a specific multiplicity of infection (MOI).[6]

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and the development of CPE.

-

Assessment of Cell Viability: A cell viability reagent (e.g., MTS or MTT) is added to the wells, and the absorbance is measured to quantify the number of viable cells.

-

Data Analysis: The percentage of virus inhibition is calculated for each compound concentration, and the 50% effective concentration (EC50) is determined using non-linear regression.[6]

LC-MS/MS Quantification of Remdesivir and GS-441524 in Plasma

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Remdesivir and its major metabolite GS-441524 in plasma samples.

Workflow for LC-MS/MS Quantification

Caption: Workflow for LC-MS/MS quantification of Remdesivir and GS-441524.

-

Sample Preparation: Plasma samples are treated with formic acid to improve analyte stability.[2] Proteins are then precipitated by adding cold acetonitrile.

-

Extraction: The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is transferred to a new tube.

-

Concentration: The supernatant is evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a suitable solvent, such as water with 0.1% acetic acid.

-

LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. Chromatographic separation is typically achieved on a C18 or similar reversed-phase column with a gradient elution.[2] Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[2]

-

Quantification: The concentrations of Remdesivir and GS-441524 are determined by comparing their peak areas to those of a standard curve prepared in a similar matrix.[4]

Conclusion

The relationship between Remdesivir and this compound is a prime example of a successful prodrug strategy in antiviral therapy. Remdesivir effectively delivers its active nucleoside triphosphate metabolite, GS-443902, into host cells, where it potently inhibits viral replication. Understanding the intricacies of its metabolic activation, mechanism of action, and pharmacokinetic profile is paramount for optimizing its clinical use and for the development of next-generation antiviral agents. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing effort to combat viral diseases.

References

- 1. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Analysis of Remdesivir and Metabolites in Human plasma Using Fully Automated Sample Preparation LC/MS/MS System : Shimadzu (Europe) [shimadzu.eu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. benchchem.com [benchchem.com]

- 6. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 7. In vivo pharmacokinetic study of remdesivir dry powder for inhalation in hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 9. In vitro evaluation of the impact of Covid-19 therapeutic agents on the hydrolysis of the antiviral prodrug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Efficacy of Oral Remdesivir Compared to GS-441524 for Treatment of Cats with Naturally Occurring Effusive Feline Infectious Peritonitis: A Blinded, Non-Inferiority Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Restek - Blog [restek.com]

The Lynchpin of Antiviral Efficacy: A Technical Guide to GS-443902 Trisodium, the Active Triphosphate Metabolite of Remdesivir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) has emerged as a critical antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1] However, the therapeutic activity of this monophosphoramidate prodrug is entirely dependent on its intracellular conversion to the pharmacologically active nucleoside triphosphate analog, GS-443902.[2][3] This technical guide provides an in-depth examination of the pivotal role of GS-443902 trisodium, detailing its metabolic activation from Remdesivir, its mechanism of action as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), and the experimental methodologies used to characterize its antiviral profile.

From Prodrug to Active Metabolite: The Intracellular Journey

Remdesivir is designed to efficiently penetrate host cells.[4] Once inside, it undergoes a multi-step metabolic activation to form GS-443902.[1] This process begins with the hydrolysis of Remdesivir by cellular enzymes, primarily carboxylesterase 1 (CES1) and cathepsin A (CatA), to an alanine intermediate (MetX).[1][2] This intermediate is then hydrolyzed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form.[2] Subsequently, cellular phosphotransferases catalyze the consecutive phosphorylations to the diphosphate and ultimately to the active triphosphate, GS-443902.[2][5] The parent nucleoside of Remdesivir, GS-441524, can also be phosphorylated intracellularly to GS-443902, though this pathway is considered less efficient.[6][7] The triphosphate form, GS-443902, is the predominant and persistent metabolite found within peripheral blood mononuclear cells (PBMCs).[8][9]

Metabolic Activation Pathway of Remdesivir

Caption: Intracellular metabolic activation of Remdesivir to GS-443902.

Mechanism of Action: Potent Inhibition of Viral RNA Synthesis

GS-443902 acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[8][9] Structurally mimicking the natural adenosine triphosphate (ATP), it is incorporated into the nascent viral RNA chain.[10] This incorporation leads to delayed chain termination, thereby disrupting the replication of the viral genome.[8][11]

RdRp Inhibition by GS-443902

Caption: Mechanism of RdRp inhibition by GS-443902.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the antiviral activity and intracellular concentration of GS-443902.

| Parameter | Virus | Value | Reference |

| IC50 | RSV RdRp | 1.1 µM | [8][9][12] |

| HCV RdRp | 5 µM | [8][9][12] |

Table 1: Biochemical Inhibitory Activity of GS-443902

| Cell Line | Incubation Conditions | Cmax of GS-443902 (pmol/million cells) | Reference |

| Macrophages | 1 µM Remdesivir for 72h | 300 | [8][9] |

| HMVEC | 1 µM Remdesivir for 72h | 110 | [8][9] |

| HeLa | 1 µM Remdesivir for 72h | 90 | [8][9] |

| HEp-2 | 24h incubation with RDV | 43 ± 6 | [13] |

| PC-3 | 24h incubation with RDV | 153 ± 16 | [13] |

| PHH | 24h incubation with RDV | 45 ± 23 | [13] |

| HEp-2 | 24h incubation with GS-441524 | 5.5 ± 1.1 | [13] |

| PC-3 | 24h incubation with GS-441524 | 6.6 ± 4.9 | [13] |

| PHH | 24h incubation with GS-441524 | 1.9 ± 1.6 | [13] |

Table 2: Intracellular Concentration of GS-443902 Following Incubation with Remdesivir or GS-441524

| Parameter | Species | Matrix | Value | Reference |

| t1/2 | Rhesus Monkeys | PBMCs | 14 h | [8][9] |

Table 3: Pharmacokinetic Parameters of GS-443902

Experimental Protocols

Biochemical Assay for RdRp Inhibition

A standard biochemical assay to determine the IC50 of GS-443902 against viral RdRp, such as that for SARS-CoV-2, involves the following general steps:[14]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified viral RdRp enzyme complex (e.g., NSP7/8/12 for SARS-CoV-2), a primer/template RNA duplex, and the necessary buffers and salts.

-

Compound Incubation: The reaction is initiated by the addition of a mixture of natural nucleoside triphosphates (ATP, GTP, CTP, UTP) and varying concentrations of the inhibitor, GS-443902.

-

RNA Synthesis and Detection: The reaction proceeds at an optimal temperature, allowing for RNA synthesis. The extent of RNA synthesis is quantified, often by measuring the incorporation of a labeled nucleotide or by detecting a byproduct of the reaction, such as pyrophosphate (PPi).[14] A common method for PPi detection involves a coupled enzymatic reaction that generates a luminescent or fluorescent signal.[14]

-

Data Analysis: The rate of RNA synthesis at each inhibitor concentration is determined and plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated from the resulting dose-response curve.

Quantification of Intracellular GS-443902 Levels

The quantification of intracellular GS-443902 levels is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow is as follows:[1][15]

-

Cell Culture and Treatment: Adherent or suspension cells are cultured to a desired density and then incubated with Remdesivir or GS-441524 at a specified concentration and for a defined period.

-

Cell Lysis and Extraction: After incubation, the cells are washed to remove any extracellular compound. The cells are then lysed, and the intracellular metabolites are extracted, typically using a cold organic solvent like methanol or acetonitrile, to precipitate proteins and extract the small molecule analytes.

-

Sample Preparation: The cell extracts are then processed, which may include centrifugation to remove cell debris and protein, followed by evaporation of the solvent and reconstitution in a buffer compatible with the LC-MS/MS system.

-

LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The different metabolites are separated based on their physicochemical properties by liquid chromatography, and then detected and quantified by tandem mass spectrometry. A standard curve prepared with a known amount of purified GS-443902 is used to determine the absolute concentration of the metabolite in the cell extracts.

-

Data Normalization: The quantified amount of GS-443902 is typically normalized to the number of cells in the sample to report the concentration as pmol/million cells.

Conclusion

This compound is the indispensable active form of the antiviral prodrug Remdesivir. Its efficient intracellular formation and potent inhibition of viral RdRp are central to the therapeutic effect of Remdesivir. A thorough understanding of its metabolic activation pathway, mechanism of action, and the experimental protocols used for its characterization is crucial for the ongoing research and development of novel antiviral strategies targeting viral polymerases. This guide provides a foundational technical overview to support these efforts in the scientific and drug development communities.

References

- 1. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GS-441524 triphosphate | C12H16N5O13P3 | CID 56832906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GS-441524 - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of GS‐441524 following intravenous remdesivir in six cats and results of therapeutic drug monitoring during treatment of feline infectious peritonitis: 22 cases (2021–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Remdesivir triphosphate trisodium GS-443902 | Sigut Labs, Prague, CZ [sigutlabs.com]

- 13. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reframeDB [reframedb.org]

- 15. journals.asm.org [journals.asm.org]

In Vitro Antiviral Spectrum of GS-443902 Trisodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the active triphosphate form of the antiviral prodrug Remdesivir (GS-5734), is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). As a nucleoside triphosphate analog, it acts as a key active metabolite responsible for the broad-spectrum antiviral activity observed with Remdesivir and its parent nucleoside, GS-441524. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of GS-443902, focusing on its biochemical activity and the antiviral profile of its immediate precursor, GS-441524. Due to the poor cell permeability of nucleoside triphosphates, direct in vitro cell-based antiviral testing of GS-443902 is not routinely performed. Instead, its activity is inferred from biochemical assays and cell-based assays of its precursors which are efficiently metabolized intracellularly to GS-443902.

Biochemical Activity of GS-443902

GS-443902 directly targets and inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. This inhibition is a critical step in disrupting viral replication. The 50% inhibitory concentration (IC50) values of GS-443902 against purified viral RdRp enzymes are presented below.

| Virus | Target Enzyme | IC50 (µM) | Reference |

| Respiratory Syncytial Virus (RSV) | RdRp | 1.1 | [1] |

| Hepatitis C Virus (HCV) | RdRp | 5.0 | [1] |

In Vitro Antiviral Spectrum of GS-441524 (Parent Nucleoside of GS-443902)

The antiviral activity of GS-443902 in a cellular context is best represented by the in vitro efficacy of its parent nucleoside, GS-441524. GS-441524 readily enters cells and is subsequently phosphorylated to the active triphosphate, GS-443902. The 50% effective concentration (EC50) values of GS-441524 against a range of RNA viruses are summarized below.

| Virus Family | Virus | Cell Line | EC50 (µM) | Reference(s) |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.48 - 1.86 | [2][3] |

| SARS-CoV | HAE | 0.18 | [4] | |

| MERS-CoV | HAE | 0.86 - 0.9 | [5] | |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 - 1.6 | [6][7] | |

| Murine Hepatitis Virus (MHV) | - | 1.1 |

Cytotoxicity of GS-441524 and Remdesivir

The cytotoxicity of the parent compounds is crucial for determining the selectivity index (SI), a measure of the therapeutic window. The 50% cytotoxic concentration (CC50) values for GS-441524 and Remdesivir are presented below.

| Compound | Cell Line | CC50 (µM) | Reference(s) |

| GS-441524 | CRFK | > 100 | [8] |

| HAE | > 100 | [5] | |

| Vero CCL-81 | > 100 | [9] | |

| Calu-3 | > 100 | [9] | |

| Caco-2 | > 100 | [9] | |

| Remdesivir | HAE | > 10 | [5] |

| Vero CCL-81 | > 100 | [9] | |

| Calu-3 | 72.8 | [9] | |

| Caco-2 | > 100 | [9] | |

| Huh-7 | 2.1 | [9] |

Experimental Protocols

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of GS-443902 on the activity of purified viral RdRp.

Materials:

-

Purified recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for coronaviruses).

-

RNA template-primer duplex.

-

Radionuclide-labeled or fluorescently-labeled nucleoside triphosphates (NTPs).

-

GS-443902 trisodium.

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X 100).

-

Quench buffer (e.g., 94% formamide, 30 mM EDTA).

Procedure:

-

Prepare a reaction mixture containing the purified RdRp complex, RNA template-primer, and reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the polymerase reaction by adding a mixture of NTPs, including the labeled NTP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding quench buffer.

-

Denature the RNA products by heating.

-

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the RNA products using autoradiography or fluorescence imaging.

-

Quantify the amount of full-length RNA product at each concentration of GS-443902.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the GS-443902 concentration and fitting the data to a dose-response curve.[10]

Cytopathic Effect (CPE) Reduction Assay (Cell-Based Assay for GS-441524)

This assay determines the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).

-

Virus stock with a known titer.

-

GS-441524.

-

Cell culture medium.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS).

-

96-well microplates.

Procedure:

-

Seed the host cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of GS-441524 in cell culture medium.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

-

Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).

-

Assess cell viability by adding the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability at each compound concentration relative to the uninfected and virus controls.

-

Determine the EC50 value by plotting the percentage of protection against the logarithm of the GS-441524 concentration and fitting the data to a dose-response curve.[2]

Cytotoxicity Assay (Cell-Based Assay)

This assay measures the toxicity of a compound to the host cells in the absence of a virus.

Procedure:

-

Follow the same procedure as the CPE reduction assay (steps 1-3 and 6-7), but without adding the virus.

-

Calculate the percentage of cell viability at each compound concentration relative to the untreated control cells.

-

Determine the CC50 value by plotting the percentage of cytotoxicity against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

Visualizations

Mechanism of Action: Delayed Chain Termination

The primary mechanism of action for GS-443902 is as a delayed chain terminator of viral RNA synthesis. After being incorporated into the nascent RNA chain by the viral RdRp, it allows for the addition of a few more nucleotides before halting further elongation. This is due to a steric clash between the 1'-cyano group of the incorporated remdesivir monophosphate and the RdRp enzyme.[1][12]

Caption: Mechanism of delayed chain termination by GS-443902.

Intracellular Activation Pathway of Remdesivir

Remdesivir (GS-5734) is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-443902, to exert its antiviral effect. This multi-step process ensures efficient delivery of the active compound into the host cells.[1]

References

- 1. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oral GS-441524 derivatives: Next-generation inhibitors of SARS‐CoV‐2 RNA‐dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advantages of the Parent Nucleoside GS-441524 over Remdesivir for Covid-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro antiviral effects of GS-441524 and itraconazole combination against feline infectious peritonitis virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GS-441524 - Wikipedia [en.wikipedia.org]

- 9. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Remdesivir? [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on GS-443902 trisodium, the active triphosphate metabolite of remdesivir, in the context of coronavirus studies. It consolidates key quantitative data, details experimental methodologies from seminal papers, and visualizes critical pathways and workflows to support ongoing research and development efforts in antiviral therapeutics.

Core Concepts: Mechanism of Action

GS-443902 is a nucleoside analog that acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Its primary mechanism involves acting as an adenosine triphosphate (ATP) analogue, competing with the natural substrate for incorporation into the nascent viral RNA chain.[4][5] Once incorporated, it leads to delayed chain termination, effectively halting viral replication.[5] Remdesivir (GS-5734), a phosphoramidate prodrug, is designed to efficiently deliver the parent nucleoside, GS-441524, into the cell, which is then metabolized to the active triphosphate form, GS-443902.[4][5][6]

Signaling Pathways and Metabolic Activation

The intracellular conversion of remdesivir to its active form, GS-443902, is a multi-step process involving several enzymes. Understanding this pathway is crucial for interpreting in-vitro and in-vivo study results.

Quantitative Data Summary

The following tables summarize the key quantitative data from early in-vitro and in-vivo studies on GS-441524 and its prodrug, remdesivir.

Table 1: In-Vitro Antiviral Activity and Cytotoxicity

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| GS-441524 | FIPV | CRFK | ~1 | >100 | >100 | [7] |

| GS-441524 | SARS-CoV-2 | Vero E6 | 1.86 | >Concentrations used | - | [8] |

| Remdesivir | SARS-CoV-2 | Vero E6 | 7.43 | >Concentrations used | - | [8] |

| GS-441524 | SARS-CoV-2 | HAE | - | - | - | [5] |

| Remdesivir | SARS-CoV-2 | HAE | - | - | - | [5] |

| GS-441524 | SARS-CoV-2 | Calu3 2B4 | 184.3 (µg/L) | - | - | [5] |

| Remdesivir | SARS-CoV-2 | Calu3 2B4 | 1406 (µg/L) | - | - | [5] |

| GS-441524 | SARS-CoV-2 | - | 0.08 - >10 (median 0.87) | - | - | [1] |

| GS-441524 | FCoV | CRFK | 0.78 | 260.02 | ~333 | [9] |

| Ritonavir | FCoV | CRFK | - | 39.85 | - | [9] |

| Ruxolitinib | FCoV | CRFK | - | 338.05 | - | [9] |

Table 2: Pharmacokinetic Parameters of GS-441524 in Animal Models

| Species | Route | Dose (mg/kg) | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Oral Bioavailability (%) | Reference |

| Mice (C57BL/6) | IV | 5 | 26 | 2.4 | - | [10] |

| Mice (C57BL/6) | PO | 10 | - | - | 39 | [10] |

| Rats (Sprague-Dawley) | IV | 1 | - | - | - | [8] |

| Rats (Sprague-Dawley) | PO | 10 | - | - | 33 | [10] |

| Dogs (Beagle) | IV | 2 | 4.1 | 0.9 | - | [10] |

| Dogs (Beagle) | PO | 5 | - | - | 85 | [10] |

| Monkeys (Cynomolgus) | IV | 2 | - | 1.1 | - | [11] |

| Monkeys (Cynomolgus) | PO | 5 | - | - | 8.3 | [10] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in early GS-443902 research.

In-Vitro Antiviral Activity Assay (General Workflow)

This generalized workflow represents a common procedure for evaluating the antiviral efficacy of compounds like GS-441524 in cell culture.

Detailed Steps:

-

Cell Culture: Maintain a suitable host cell line, such as Vero E6 or Calu-3 cells, in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C and 5% CO2.[12]

-

Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and incubate overnight to allow for cell attachment.[12]

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., GS-441524) in culture medium.

-

Infection and Treatment: Remove the culture medium from the cells and add the prepared drug dilutions. Subsequently, infect the cells with a specific multiplicity of infection (MOI) of the coronavirus strain being tested.[12]

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, to allow for viral replication and the development of cytopathic effects (CPE).[12]

-

Assessment of Antiviral Activity:

-

CPE Reduction Assay: Observe the cells under a microscope to visually assess the inhibition of virus-induced CPE. Alternatively, use a cell viability assay, such as the neutral red uptake assay, to quantify the percentage of viable cells.[13]

-

Virus Yield Reduction Assay: Collect the culture supernatant and determine the viral titer using methods like the endpoint dilution assay (TCID50) or plaque assay.[13]

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral activity by 50%.

In-Vitro Cytotoxicity Assay

Objective: To determine the concentration of the test compound that is toxic to the host cells.

Protocol Outline:

-

Cell Seeding: Seed host cells in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Add serial dilutions of the test compound to the cells without the addition of any virus.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Viability Assessment: Use a cell viability assay (e.g., CellTox Green Cytotoxicity Assay, MTT assay) to measure the percentage of viable cells at each compound concentration.[7][9]

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Pharmacokinetic Studies in Animal Models

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of GS-441524.

Generalized Protocol (adapted for mice):

-

Animal Model: Use a specific strain of mice (e.g., C57BL/6).[10]

-

Dosing:

-

Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[8]

-

Plasma Preparation: Process the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of GS-441524 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including plasma clearance (CLp), volume of distribution at steady state (Vdss), and oral bioavailability (F%).

Conclusion

The early research on GS-443902 and its parent nucleoside, GS-441524, has laid a critical foundation for the development of antiviral therapies against coronaviruses. The data clearly demonstrates its potent in-vitro activity and favorable pharmacokinetic profiles in several preclinical species. The detailed experimental protocols and visualized pathways presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and the development of next-generation antiviral agents. Continued investigation into the nuances of its mechanism, potential for resistance, and optimization of delivery methods will be crucial in the ongoing fight against existing and emerging coronaviral threats.

References

- 1. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GS-441524 - Wikipedia [en.wikipedia.org]

- 3. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

The Advent of a Potent Antiviral: A Technical Guide to the Discovery and Synthesis of GS-443902 Trisodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902, the active triphosphate metabolite of the prodrug Remdesivir (GS-5734), has emerged as a critical molecule in the landscape of antiviral therapeutics. Its potent inhibition of viral RNA-dependent RNA polymerases (RdRp) has demonstrated broad-spectrum activity against a range of pathogenic RNA viruses. This technical guide provides an in-depth overview of the discovery and synthesis of the stable trisodium salt of GS-443902, tailored for researchers and professionals in drug development. The document details the metabolic activation pathway from its parent compound, summarizes key quantitative data on its efficacy and physicochemical properties, and outlines a generalized protocol for its chemical synthesis. Visual diagrams of the metabolic pathway and a conceptual synthetic workflow are provided to enhance understanding.

Discovery and Rationale

The discovery of GS-443902 is intrinsically linked to the development program for its prodrug, Remdesivir, initiated by Gilead Sciences in 2009. The program aimed to identify potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1] Remdesivir itself is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[2][3] This design facilitates entry of the molecule into cells, where it undergoes metabolic activation to its biologically active form, GS-443902.[2][3][4]

The rationale behind this prodrug strategy is to overcome the poor cell permeability of negatively charged nucleoside triphosphates. Once inside the cell, Remdesivir is cleaved to its monophosphate form and subsequently phosphorylated by host cell kinases to yield the active triphosphate, GS-443902.[2][3] The trisodium salt of GS-443902 is a stable form of this active metabolite, suitable for research and analytical purposes.[5]

Mechanism of Action

GS-443902 acts as a competitive inhibitor of adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RdRp.[2] Upon incorporation, it leads to delayed chain termination, thereby halting viral replication.[6] This mechanism of action confers broad-spectrum antiviral activity.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the physicochemical properties and in vitro efficacy of GS-443902 and its trisodium salt.

Table 1: Physicochemical Properties of GS-443902 Trisodium

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N₅Na₃O₁₃P₃ | [7] |

| Molecular Weight | 597.15 g/mol | [7] |

| CAS Number | 1355050-21-3 | [7] |

| Solubility (in H₂O) | ≥ 33.33 mg/mL (≥ 55.82 mM) | [7] |

| Storage | -20°C, sealed, away from moisture and light | [7] |

Table 2: In Vitro Antiviral Efficacy of GS-443902

| Virus Family | Virus | Assay | Cell Line | Endpoint | Value | Reference |

| Coronaviridae | SARS-CoV-2 | Cell-based | Vero E6 | EC₅₀ | 0.47 - 1.09 µM | [8] |

| Coronaviridae | SARS-CoV | Cell-based | HAE | EC₅₀ | 0.07 µM | [9] |

| Coronaviridae | MERS-CoV | Cell-based | HAE | EC₅₀ | 0.07 µM | [9] |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Biochemical (RdRp) | - | IC₅₀ | 1.1 µM | [5] |

| Flaviviridae | Hepatitis C Virus (HCV) | Biochemical (RdRp) | - | IC₅₀ | 5 µM | [5] |

Table 3: Intracellular Concentrations of GS-443902 Following Remdesivir Incubation

| Cell Line | Remdesivir Concentration | Incubation Time (h) | Cmax (pmol/million cells) | Reference |

| Macrophages | 1 µM | 72 | 300 | [5] |

| HMVEC | 1 µM | 72 | 110 | [5] |

| HeLa | 1 µM | 72 | 90 | [5] |

Experimental Protocols

General Synthesis of this compound

The chemical synthesis of this compound involves the triphosphorylation of its nucleoside precursor, GS-441524. While specific, detailed protocols from commercial manufacturers are proprietary, a general laboratory-scale synthesis can be conceptualized based on established methods for nucleoside triphosphate synthesis. The following is a generalized, illustrative protocol.

Materials:

-

GS-441524

-

Proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene)

-

Phosphorus oxychloride (POCl₃)

-

Tributylammonium pyrophosphate

-

Triethylamine

-

Anhydrous trimethyl phosphate

-

Sodium iodide solution in acetone

-

Anion exchange chromatography resin (e.g., DEAE-Sephadex)

-

Reverse-phase HPLC column (e.g., C18)

Procedure:

-

Monophosphorylation: GS-441524 is first monophosphorylated at the 5'-hydroxyl group. A common method involves reacting the nucleoside with phosphorus oxychloride in an anhydrous phosphate solvent in the presence of a proton sponge at low temperatures (e.g., 0°C).

-